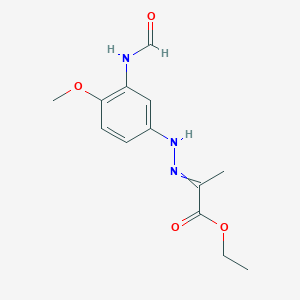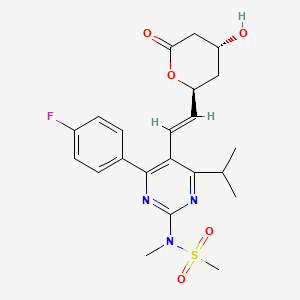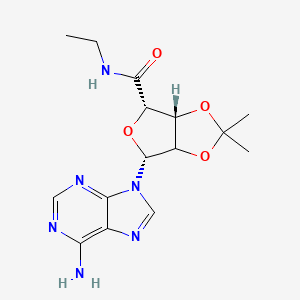
Acarbose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acarbose is an alpha-glucosidase inhibitor used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes mellitus . It lowers blood sugar by preventing the breakdown of starch into sugar . It may be used alone or in combination with another type of oral diabetes medicine called a sulfonylurea .
Synthesis Analysis
This compound production has been enhanced through genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of this compound by promoting the expression of acbB and acbD . The regulation of metabolic pathways was performed to retain more glucose-1-phosphate for this compound synthesis by weakening the glycogen synthesis pathway and strengthening the glycogen degradation pathway .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed information about it can be found on various chemical databases .Chemical Reactions Analysis
A mechanistic study of the poorly understood pathway by which the inhibitor this compound is enzymatically rearranged by human pancreatic alpha-amylase has been conducted . The study involved structurally examining the binding modes of the related inhibitors isothis compound and acarviosine-glucose, and by novel kinetic measurements of all three inhibitors under conditions that demonstrate this rearrangement process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found on various chemical databases .作用機序
Acarbose acts by altering the intestinal absorption of carbohydrates through inhibition of their conversion into simple sugars (monosaccharides) and thus decrease the bioavailability of carbohydrates in the body, significantly lowering blood glucose levels . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - including intestinal glucoamylase, sucrase, maltase, and isomaltase .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acarbose involves the coupling of a pseudotrisaccharide with a glucose derivative. The pseudotrisaccharide is synthesized from a disaccharide and a monosaccharide. The glucose derivative is obtained from a glucose molecule through a series of reactions. The two compounds are then coupled together to form Acarbose.", "Starting Materials": [ "Sucrose", "Glucose", "Phenylhydrazine", "Sodium nitrite", "Sodium borohydride", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Chloroacetyl chloride", "Triethylamine", "Sodium methoxide", "Methyl iodide", "Ethyl iodide", "Benzyl bromide", "Sodium cyanoborohydride", "Sodium hydride", "Tetrahydrofuran", "Dimethylformamide", "Dimethyl sulfoxide", "Methanesulfonic acid", "Sodium azide", "Sodium periodate", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Sucrose is reacted with phenylhydrazine and sodium nitrite to form a pseudotrisaccharide intermediate.", "The pseudotrisaccharide intermediate is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is acetylated with acetic anhydride and acetic acid to form the corresponding acetate.", "The acetate is treated with sodium hydroxide to form the corresponding glucose derivative.", "Glucose is reacted with chloroacetyl chloride and triethylamine to form the corresponding chloroacetate.", "The chloroacetate is treated with sodium methoxide to form the corresponding methyl ether.", "The methyl ether is reacted with methyl iodide or ethyl iodide to form the corresponding iodide.", "The iodide is reacted with benzyl bromide to form the corresponding benzyl ether.", "The benzyl ether is reduced with sodium cyanoborohydride to form the corresponding alcohol.", "The alcohol is treated with sodium hydride and tetrahydrofuran to form the corresponding alkoxide.", "The alkoxide is reacted with the glucose derivative to form Acarbose.", "The Acarbose is purified using various techniques such as column chromatography, recrystallization, and HPLC." ] } | |
CAS番号 |
56810-94-0 |
分子式 |
C25H43NO18 |
分子量 |
645.6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



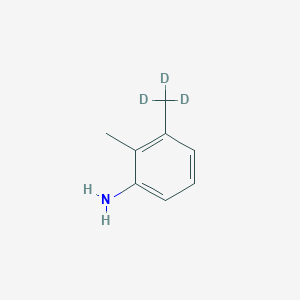
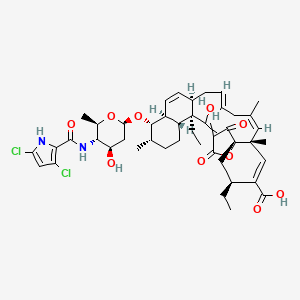
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
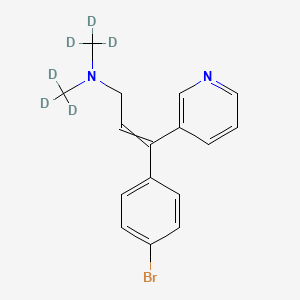
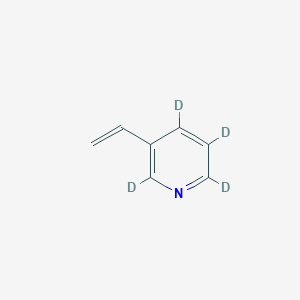
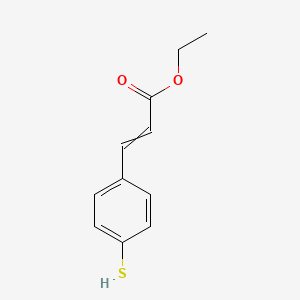
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
